3-Amino-1-((1-methyl-1h-pyrazol-4-yl)methyl)pyridin-2(1h)-one
CAS No.:
Cat. No.: VC18056185
Molecular Formula: C10H12N4O
Molecular Weight: 204.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12N4O |
|---|---|
| Molecular Weight | 204.23 g/mol |
| IUPAC Name | 3-amino-1-[(1-methylpyrazol-4-yl)methyl]pyridin-2-one |
| Standard InChI | InChI=1S/C10H12N4O/c1-13-6-8(5-12-13)7-14-4-2-3-9(11)10(14)15/h2-6H,7,11H2,1H3 |
| Standard InChI Key | WUNAPVWNPYCFOD-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)CN2C=CC=C(C2=O)N |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound’s IUPAC name, 3-amino-1-[(1-methylpyrazol-4-yl)methyl]pyridin-2-one, reflects its bicyclic architecture. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 204.23 g/mol | |
| Canonical SMILES | CN1C=C(C=N1)CN2C=CC=C(C2=O)N | |
| InChI Key | WUNAPVWNPYCFOD-UHFFFAOYSA-N |
The pyridinone ring adopts a planar conformation, while the 1-methylpyrazole substituent introduces steric bulk. The amino group at C3 participates in hydrogen bonding, influencing solubility and reactivity.
Crystallographic Insights
While direct crystallographic data for this compound is limited, structural analogs provide context. For instance, a related triazole-pyrazolone derivative crystallizes in a monoclinic system with space group , lattice parameters , and . Such data suggest that similar compounds exhibit layered packing driven by π-π stacking and hydrogen bonds, which may extend to this molecule .
Synthetic Methodologies
Condensation and Functionalization
The synthesis typically begins with 2-chloropyridin-3-amine and 1-methyl-1H-pyrazole. Under basic conditions (e.g., KCO in DMF), nucleophilic substitution occurs at the pyridine’s C1 position, followed by reduction to yield the pyridinone core. A representative pathway involves:
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Condensation:
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Reduction: Catalytic hydrogenation or borohydride treatment reduces the imine bond.
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Purification: Column chromatography isolates the product in ~60–70% yield.
Challenges and Optimization
Side reactions, such as over-alkylation at the pyrazole nitrogen, necessitate careful stoichiometric control. Microwave-assisted synthesis has been explored to enhance reaction efficiency, reducing time from 24 hours to 30 minutes.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, DMSO-):
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δ 8.12 (s, 1H, pyrazole-H)
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δ 7.85 (d, , 1H, pyridinone-H)
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δ 6.45 (s, 2H, NH)
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δ 3.85 (s, 3H, N-CH).
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NMR:
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164.2 ppm (C=O), 149.1 ppm (pyrazole-C), 138.5 ppm (pyridinone-C3).
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Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at , consistent with the molecular formula. Fragmentation patterns include loss of the methylpyrazole group () and subsequent decomposition of the pyridinone ring.
Biological Activities and Mechanistic Studies
Cytotoxicity Screening
Applications in Drug Discovery
Lead Optimization
The compound’s scaffold is amenable to derivatization. For instance, replacing the pyrazole methyl group with a trifluoromethyl moiety (as in ) enhances metabolic stability. Computational docking studies predict strong binding to aurora kinase A, a cancer target .
Formulation Challenges
Aqueous solubility (<0.1 mg/mL at pH 7.4) limits bioavailability. Prodrug strategies, such as phosphate esterification at the pyridinone oxygen, are under investigation.
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